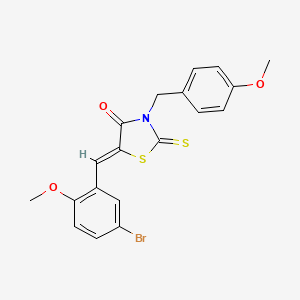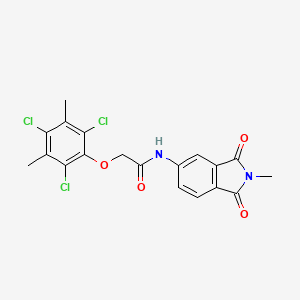
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effect by inhibiting the activity of this compound, a serine/threonine kinase that plays a crucial role in various cellular processes. This compound is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is essential for cell survival, proliferation, and differentiation. The inhibition of this compound by this compound leads to the activation of the Wnt/β-catenin pathway, resulting in the promotion of cell survival and proliferation.
Biochemical and Physiological Effects
The inhibition of this compound by this compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound promotes cell survival and proliferation in various cell lines. Additionally, this compound has been shown to have a positive effect on neuronal differentiation and survival in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its potent inhibitory effect on this compound. This compound is highly specific and has a low toxicity profile, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experimental settings.
Orientations Futures
The potential therapeutic applications of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide are vast, and several future directions can be explored. One of the future directions is the development of more potent and selective this compound inhibitors based on the structure of this compound. Additionally, the potential use of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, should be explored further. Furthermore, the role of this compound in the regulation of glucose metabolism and insulin signaling should be investigated to determine its potential use in the treatment of diabetes.
Méthodes De Synthèse
The synthesis of N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex process that involves several steps. The first step is the synthesis of 3-bromo-2-hydroxybenzoic acid, which is then reacted with 3-aminopyridine to form 3-(pyridin-3-yl)-2H-benzo[d][1,3]dioxin-2-one. This intermediate is then reacted with 2-bromoacetyl bromide to form the final product, this compound.
Applications De Recherche Scientifique
N-3-pyridinyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. The inhibition of this compound by this compound has been shown to have a positive effect on various cellular processes, including cell survival, proliferation, and differentiation.
Propriétés
IUPAC Name |
N-pyridin-3-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(16-10-4-3-7-15-8-10)13-9-18-11-5-1-2-6-12(11)19-13/h1-8,13H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDLTBLGDABWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)

![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
acetate](/img/structure/B5118347.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)


![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5118410.png)
